molecular formula C20H32N6OS B2952401 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941942-06-9

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2952401
CAS No.: 941942-06-9
M. Wt: 404.58
InChI Key: KZDLMVNTNGNQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic compound known for its unique molecular structure and promising applications in various scientific fields. The compound's intricate configuration includes a combination of pyrazolo[3,4-d]pyrimidine and propylpentanamide moieties, enhanced by the presence of a pyrrolidin-1-yl group and a methylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves multi-step reactions. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the pyrrolidin-1-yl group, and final assembly of the compound. Reagents commonly used in these processes include hydrazines, alkyl halides, and amines under conditions such as reflux, catalytic hydrogenation, and temperature-controlled reactions.

Industrial Production Methods Industrial production of this compound may employ large-scale reactors and advanced purification techniques. High-throughput synthesis methods, such as continuous flow chemistry, can enhance efficiency and yield. Purification often involves chromatography and crystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions This compound can undergo various chemical reactions, including:

  • Oxidation: Sensitive to oxidizing agents, which can modify the sulfur-containing methylthio group.

  • Reduction: Reduction reactions can target the pyrimidine ring and other reducible moieties.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

  • Oxidizing Agents

    : Hydrogen peroxide, potassium permanganate

  • Reducing Agents

    : Sodium borohydride, lithium aluminum hydride

  • Substituting Reagents

    : Halides, nitriles, amines

Major Products Formed

  • Oxidation

    : Sulfoxides or sulfones

  • Reduction

    : Reduced pyrimidines or pyrazoles

  • Substitution

    : Alkylated or acylated derivatives

Scientific Research Applications

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide finds applications across multiple disciplines:

  • Chemistry

    : Used as a building block for more complex synthetic compounds.

  • Biology

    : Serves as a probe in biochemical assays and molecular biology studies.

  • Medicine

    : Investigated for potential therapeutic effects, particularly in cancer research due to its unique interactions with biological targets.

  • Industry

    : Applied in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, leading to physiological effects that are useful in therapeutic contexts. Key molecular targets may include kinases and other signaling proteins, which the compound modulates through binding interactions.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out due to its:

  • Enhanced stability

    provided by the methylthio group.

  • Improved solubility

    due to the pyrrolidin-1-yl group.

  • Unique biological activity

    compared to related pyrazolo[3,4-d]pyrimidines.

Similar Compounds

  • N-(2-(6-chloro-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

  • N-(2-(6-(methylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6OS/c1-4-8-15(9-5-2)19(27)21-10-13-26-18-16(14-22-26)17(23-20(24-18)28-3)25-11-6-7-12-25/h14-15H,4-13H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDLMVNTNGNQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.